GX15-070 (hydrochloride)
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Overview
Description
GX15-070, also known as Obatoclax, is a synthetic small molecule that functions as a pan-Bcl-2 family inhibitor. It is primarily used in cancer research due to its ability to induce apoptosis and autophagy in cancer cells. The compound targets multiple anti-apoptotic proteins within the Bcl-2 family, making it a potent agent in overcoming chemoresistance in various malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: GX15-070 is synthesized through a multi-step chemical process. The synthesis involves the formation of a pyrrole ring, followed by the introduction of various substituents to achieve the final structure. The key steps include:
- Formation of the pyrrole ring.
- Introduction of dimethyl and methoxy groups.
- Coupling with an indole derivative.
Industrial Production Methods: The industrial production of GX15-070 involves scaling up the laboratory synthesis process. The compound is typically synthesized in large reactors under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures, pH levels, and using appropriate solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: GX15-070 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, which may enhance or reduce its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
GX15-070 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions between small molecules and proteins, particularly within the Bcl-2 family.
Biology: Investigated for its role in inducing apoptosis and autophagy in various cell lines, including cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers such as neuroblastoma, acute lymphoblastic leukemia, and mantle cell lymphoma.
Industry: Utilized in the development of new cancer therapies and in research focused on overcoming drug resistance in cancer treatment .
Mechanism of Action
GX15-070 exerts its effects by inhibiting the Bcl-2 family of proteins, which are key regulators of apoptosis. The compound binds to the BH3-binding site of these proteins, preventing them from inhibiting pro-apoptotic factors such as BAX and BAK. This inhibition leads to the activation of the intrinsic mitochondrial apoptosis pathway, resulting in cell death. Additionally, GX15-070 induces autophagy-dependent cell death, further enhancing its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Navitoclax: Another Bcl-2 family inhibitor that targets Bcl-2, Bcl-xL, and Bcl-w.
Venetoclax: Selectively inhibits Bcl-2 and is used in the treatment of chronic lymphocytic leukemia.
ABT-737: A small molecule that inhibits Bcl-2, Bcl-xL, and Bcl-w, similar to GX15-070.
Uniqueness of GX15-070: GX15-070 is unique in its ability to target multiple anti-apoptotic proteins within the Bcl-2 family, including Mcl-1, which is often associated with resistance to other Bcl-2 inhibitors. This broad-spectrum inhibition makes GX15-070 a valuable tool in overcoming chemoresistance in various cancers .
Properties
Molecular Formula |
C20H20ClN3O |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;hydrochloride |
InChI |
InChI=1S/C20H19N3O.ClH/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;/h4-11,21,23H,1-3H3;1H/b18-17?,19-10+; |
InChI Key |
OENQCHPYHHSIQA-XEKNBVSESA-N |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C/2\C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.Cl |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.Cl |
Origin of Product |
United States |
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